molecular formula C12H13N3OS B7526793 N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No. B7526793
M. Wt: 247.32 g/mol
InChI Key: PEEVOQSZTPUPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has gained significant attention in the scientific community. This compound is known for its potential applications in the field of medicinal chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the production of pro-inflammatory cytokines that are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and solubility of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to better understand the mechanism of action of the compound and its effects on different cell types.
In conclusion, N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. Although there are limitations to using this compound in lab experiments, there are several future directions for its study that can lead to new discoveries and potential therapeutic agents.

Synthesis Methods

The synthesis method of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves the reaction of 3-aminopyridine with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-amino-4,5-dimethylthiazole-1-carboxylic acid to obtain N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. This synthesis method has been optimized to obtain a high yield of the compound.

Scientific Research Applications

N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-11(17-8-14-9)12(16)15(2)7-10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEVOQSZTPUPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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